N-Boc-3-Carboethoxy-4-piperidone
Overview
Description
N-Boc-3-Carboethoxy-4-piperidone is a chemical compound with the molecular formula C13H21NO5. It is a piperidone derivative that is widely used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethyl ester functional group.
Mechanism of Action
Mode of Action
As an intermediate, the mode of action of N-Boc-3-Carboethoxy-4-piperidone is to participate in chemical reactions to form more complex molecules. It is often used as a protecting group in the synthesis of amino acids and amine compounds to protect their reactive sites .
Biochemical Pathways
The biochemical pathways involving this compound are related to its role in the synthesis of other compounds. For instance, it can be synthesized by reacting 4-oxo-3-piperidinecarboxylate ethyl ester with N-tert-butoxycarbonyl piperazine .
Pharmacokinetics
0 to 660 °C), boiling point (3646±420 °C, predicted), and molecular weight (27131) can influence its behavior in a chemical reaction .
Result of Action
The result of the action of this compound is the formation of more complex molecules with various biological activities. For example, it has been used in the synthesis of heteroaryl N-sulfonamides, which demonstrate cell-death .
Action Environment
The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reactants. It should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
N-Boc-3-Carboethoxy-4-piperidone plays a significant role in biochemical reactions. It serves as a substrate for various enzymes, including proteases and glycosidases These enzymes catalyze the hydrolysis of peptide bonds and glycosidic bonds, respectively, facilitating the breakdown of proteins and carbohydrates
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been observed to modulate the activity of key signaling molecules, such as kinases and phosphatases, which play essential roles in regulating cell growth, differentiation, and apoptosis. Additionally, this compound can affect gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can bind to the active sites of enzymes, inhibiting their catalytic activity or enhancing their function. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can be metabolized by specific enzymes, leading to the formation of intermediate compounds that participate in further biochemical reactions. The compound’s involvement in these pathways highlights its potential as a valuable tool for studying metabolic processes and developing therapeutic agents.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound, ensuring its proper distribution to target sites. The compound’s transport and distribution are essential for understanding its cellular effects and optimizing its use in research and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-3-Carboethoxy-4-piperidone can be synthesized through a multi-step process. One common method involves the reaction of 4-oxo-3-piperidinecarboxylic acid ethyl ester with di-tert-butyl dicarbonate in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-Carboethoxy-4-piperidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the piperidone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Trifluoroacetic acid is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected piperidone derivatives.
Scientific Research Applications
N-Boc-3-Carboethoxy-4-piperidone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound serves as a substrate for various enzymes, such as proteases and glycosidases.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory drugs.
Industry: The compound is used in the production of polymers and other organic materials
Comparison with Similar Compounds
Similar Compounds
N-Boc-4-piperidone: Similar in structure but lacks the ethyl ester group.
4-(N-Boc-amino)piperidone: Contains an amino group instead of a carbonyl group.
1-N-Boc-4-oxo-3-piperidinecarboxylic acid ethyl ester: Similar structure with slight variations in functional groups
Uniqueness
N-Boc-3-Carboethoxy-4-piperidone is unique due to the presence of both the Boc protecting group and the ethyl ester functional group. This combination provides versatility in synthetic applications, allowing for a wide range of chemical transformations and the synthesis of diverse compounds .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-oxopiperidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)9-8-14(7-6-10(9)15)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBVAMUCDQETDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423590 | |
Record name | N-Boc-3-Carboethoxy-4-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98977-34-5 | |
Record name | 1-(1,1-Dimethylethyl) 3-ethyl 4-oxo-1,3-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98977-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Boc-3-Carboethoxy-4-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Piperidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 3-ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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